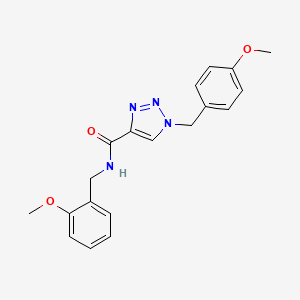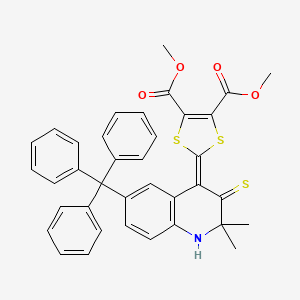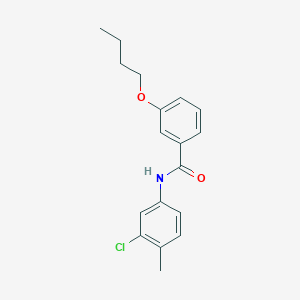![molecular formula C19H26N4O2S B4934500 5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B4934500.png)
5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP, and it has been shown to have a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes. In
作用機序
PDP works by binding to the Nav1.7 channel and preventing the flow of sodium ions through the channel. This effectively blocks pain signals from being transmitted to the brain, leading to a reduction in pain sensation. PDP has also been shown to have some activity against other ion channels, such as the TRPV1 channel, which is involved in temperature sensation.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, PDP has been shown to have other biochemical and physiological effects. For example, PDP has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. PDP has also been shown to inhibit the proliferation of cancer cells, although the mechanism behind this effect is not yet fully understood.
実験室実験の利点と制限
One of the main advantages of PDP is its potency as a blocker of ion channels. This makes it a useful tool for investigating the role of these channels in various biological processes. However, PDP also has some limitations. For example, its effects on ion channels can be non-specific, meaning that it may block multiple channels at once. This can make it difficult to determine the specific role of a particular channel in a given process. Additionally, PDP has a relatively short half-life in the body, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for research involving PDP. One area of interest is the development of more specific ion channel blockers that can target individual channels with greater precision. Another area of interest is the use of PDP as a tool for investigating the role of ion channels in pain sensation and other physiological processes. Finally, there is potential for the development of PDP-based drugs for the treatment of pain and other conditions.
合成法
The synthesis of PDP involves several steps, starting with the reaction of 2-ethylbenzenesulfonyl chloride with 6-hydrazinopyridazine. This reaction produces 6-(2-ethylbenzenesulfonyl)pyridazin-3-amine, which is then reacted with 3,5-dimethylpiperidine to yield PDP. The overall yield of this synthesis method is typically around 30%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
PDP has been used in a wide range of scientific studies, particularly those focused on understanding the role of various ion channels in biological processes. PDP has been shown to be a potent blocker of the Nav1.7 sodium channel, which is involved in pain sensation. This has led to investigations into the potential use of PDP as a pain reliever, as well as its potential use in treating other conditions that involve Nav1.7, such as epilepsy.
特性
IUPAC Name |
5-[6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-4-15-5-6-16(10-18(15)26(20,24)25)17-7-8-19(22-21-17)23-11-13(2)9-14(3)12-23/h5-8,10,13-14H,4,9,11-12H2,1-3H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAACHUOLCOMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CC(CC(C3)C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)

![4-{5-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4934461.png)

![ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B4934469.png)

![diethyl [3-(2-nitrophenoxy)propyl]malonate](/img/structure/B4934490.png)

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4934519.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)